3-(Piperidinomethyl)benzophenone
Overview
Description
3-(Piperidinomethyl)benzophenone is an organic compound with the molecular formula C19H21NO. . The compound is characterized by the presence of a piperidine ring attached to a benzophenone structure, which imparts unique chemical properties.
Mechanism of Action
Target of Action
Benzophenones and their derivatives have been found to exhibit strong antitumor activity . Key genes such as AKT1, ALB, CASP3, ESR1, GAPDH, HSP90AA1, and STAT3 were identified as potential target hub genes for a benzophenone derivative .
Mode of Action
Benzophenones and their derivatives have been shown to interact with their targets, leading to inhibitory activity against tumor cells .
Biochemical Pathways
Benzophenones and their derivatives have been found to affect multiple tumor pathways .
Result of Action
Benzophenones and their derivatives have been found to exhibit strong antitumor activity .
Biochemical Analysis
Biochemical Properties
3-(Piperidinomethyl)benzophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in the metabolism of other compounds. Additionally, this compound can bind to specific proteins, influencing their function and stability .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration of the compound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In some cell types, this compound can induce apoptosis, while in others, it may promote cell proliferation. The compound also affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects on cells. Long-term studies have shown that this compound can have persistent effects on cellular function, even after the compound has been degraded. These effects may include alterations in gene expression, enzyme activity, and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level leads to significant changes in cellular and metabolic processes. It is important to carefully monitor the dosage of this compound in animal studies to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of other compounds. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can further interact with other biomolecules, affecting their function and stability. The compound’s involvement in metabolic pathways can lead to changes in metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms. It may also interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidinomethyl)benzophenone can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzophenone is reacted with piperidine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of advanced catalytic systems and optimized reaction conditions can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 3-(Piperidinomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzophenone carboxylic acid, while reduction can produce benzophenone alcohol derivatives.
Scientific Research Applications
3-(Piperidinomethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and is used in studies involving photochemistry and photophysics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its role in drug development, particularly in designing molecules with enhanced pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Benzophenone: A simpler structure without the piperidine ring, commonly used in photochemistry.
4-(Piperidinomethyl)benzophenone: A positional isomer with the piperidine ring attached at a different position on the benzophenone structure.
3-(Morpholinomethyl)benzophenone: A similar compound where the piperidine ring is replaced with a morpholine ring.
Uniqueness: 3-(Piperidinomethyl)benzophenone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
phenyl-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h1,3-4,7-11,14H,2,5-6,12-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSZPHGBCMWTDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643121 | |
Record name | Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-54-6 | |
Record name | Phenyl{3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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